2-(1-Amino-2-fluoroethyl)-4-chlorophenol
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Overview
Description
2-(1-Amino-2-fluoroethyl)-4-chlorophenol is an organic compound with the molecular formula C8H10ClFNO It is a derivative of phenol, where the phenolic ring is substituted with an amino group, a fluoroethyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-fluoroethyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-fluoroethyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
- 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
Uniqueness
2-(1-Amino-2-fluoroethyl)-4-chlorophenol is unique due to the presence of both a fluoroethyl group and a chlorine atom on the phenolic ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-4-chlorophenol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-1-2-8(12)6(3-5)7(11)4-10/h1-3,7,12H,4,11H2 |
InChI Key |
YFCSVQOEPATSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CF)N)O |
Origin of Product |
United States |
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